4-Chloro-2-fluorophenyl cyclopropyl ketone
Description
Strategic Significance in Synthetic Organic Chemistry
The strategic importance of 4-Chloro-2-fluorophenyl cyclopropyl (B3062369) ketone in synthetic organic chemistry stems from the versatile reactivity of its constituent parts. The cyclopropyl ketone moiety is a well-established reactive handle, susceptible to a variety of transformations. Research has shown that aryl cyclopropyl ketones can undergo ring-opening reactions, cycloadditions, and rearrangements, providing access to diverse molecular scaffolds. For instance, the strained three-membered cyclopropyl ring can be opened under different conditions to yield linear alkyl chains with functional groups at specific positions.
Furthermore, the presence of both chloro and fluoro substituents on the phenyl ring offers multiple avenues for further functionalization through various cross-coupling reactions. The electronic properties of the aromatic ring are significantly influenced by these halogen atoms, which can affect the reactivity of the ketone group and the stability of reaction intermediates. The fluorine atom, in particular, is of high interest in medicinal chemistry due to its ability to modulate properties such as metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target. The chlorine atom also serves as a versatile site for modification, allowing for the introduction of other functional groups. This multi-functional nature makes 4-Chloro-2-fluorophenyl cyclopropyl ketone a valuable building block for the construction of complex and biologically active molecules.
Position within Fluorinated and Halogenated Cyclopropyl Ketone Research
This compound is situated within the broader research area of fluorinated and halogenated cyclopropyl ketones, a class of compounds that has seen increasing interest for applications in medicinal chemistry and materials science. The incorporation of fluorine into organic molecules is a widely used strategy in drug discovery to enhance pharmacokinetic and pharmacodynamic properties. acs.orgeurekaselect.com Similarly, other halogens like chlorine are crucial for tuning the electronic and steric properties of molecules.
Below is a table summarizing the key properties of this compound.
| Property | Value |
| IUPAC Name | (4-chloro-2-fluorophenyl)(cyclopropyl)methanone |
| CAS Number | 898790-24-4 |
| Molecular Formula | C10H8ClFO |
| Molecular Weight | 198.62 g/mol |
| Appearance | White to off-white solid |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-chloro-2-fluorophenyl)-cyclopropylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFO/c11-7-3-4-8(9(12)5-7)10(13)6-1-2-6/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKWPFIGAHBKIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=C(C=C(C=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642505 | |
| Record name | (4-Chloro-2-fluorophenyl)(cyclopropyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898790-24-4 | |
| Record name | (4-Chloro-2-fluorophenyl)(cyclopropyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanisms and Transformations of 4 Chloro 2 Fluorophenyl Cyclopropyl Ketone
Reactivity Profiles of the Cyclopropyl (B3062369) Moiety
The cyclopropyl ring, activated by the adjacent electron-withdrawing ketone, is susceptible to ring-opening reactions under various conditions. This "donor-acceptor" cyclopropane (B1198618) character, where the cyclopropyl ring acts as a donor and the ketone as an acceptor, is central to its reactivity.
Mechanistic Pathways of Ring-Opening Reactions
The inherent strain of the three-membered ring provides a thermodynamic driving force for cleavage of the C1-C2 bond. This process can be initiated through several mechanistic pathways, primarily involving the generation of either cationic or radical intermediates.
Lewis and Brønsted Acid Catalysis: In the presence of Lewis acids such as tin(IV) chloride (SnCl₄) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), the carbonyl oxygen coordinates to the acid, enhancing its electron-withdrawing nature. researchgate.netrsc.org This polarization facilitates the cleavage of the proximal cyclopropane bond, leading to the formation of a stabilized benzyl (B1604629) carbocation intermediate. rsc.org The presence of electron-withdrawing substituents on the aryl ring, such as the chloro and fluoro groups in the title compound, can influence the stability of this cation and the reaction kinetics. acs.org Similarly, Brønsted acids, particularly in polar, non-coordinating solvents like hexafluoroisopropanol (HFIP), can catalyze nucleophilic ring-opening at room temperature, even for ketones bearing electron-deficient aryl groups. acs.org
Photocatalytic Single-Electron Reduction: A mechanistically distinct pathway involves the one-electron reduction of the ketone functionality, which can be achieved using visible light photocatalysis with systems like Ru(bpy)₃²⁺. nih.govscispace.com This process, often aided by a Lewis acid co-catalyst to lower the reduction potential, generates a cyclopropyl ketyl radical anion. nih.govnih.gov This intermediate readily undergoes homolytic cleavage of the cyclopropane ring to form a more stable, ring-opened distonic radical anion, which serves as a key intermediate for subsequent cyclization reactions. nih.govnih.gov Studies have shown this ring-opening step to be reversible. nih.gov
| Activation Method | Catalyst/Reagent | Key Intermediate | Mechanism |
| Lewis Acid Catalysis | SnCl₄, TMSOTf | Benzyl Carbocation | Heterolytic Cleavage |
| Brønsted Acid Catalysis | H⁺ (in HFIP) | Carbocationic species | Heterolytic Cleavage |
| Photocatalysis | Ru(bpy)₃²⁺, Visible Light | Distonic Radical Anion | Homolytic Cleavage |
Intermolecular and Intramolecular Cyclization Reactions with Diverse Nucleophiles
The reactive intermediates generated from ring-opening are versatile synthons for constructing larger carbocyclic and heterocyclic frameworks.
The distonic radical anion formed under photocatalytic conditions can be trapped by various radical acceptors. In an intramolecular fashion, a tethered alkene can react to form complex polycyclic cyclopentane (B165970) structures through a formal [3+2] cycloaddition. nih.govnih.gov Intermolecularly, this radical anion can react with a range of olefins, such as styrenes and α-substituted enoates, to yield highly substituted cyclopentanes. scispace.comnih.gov These photocatalytic methods represent a powerful strategy for asymmetric synthesis when a chiral Lewis acid is employed in tandem with the photocatalyst. nih.govacs.org
Under Lewis acid catalysis, the generated carbocation can be intercepted by a wide array of nucleophiles. For instance, reactions with arylaldehydes can produce 2-(2-hydroxyethyl)-1,3-diarylpropenones. researchgate.net Other effective nucleophiles include arenes, indoles, alcohols, and diketones, which attack the carbocation to yield various functionalized acyclic products. acs.org In the absence of a strong external nucleophile, the ring-opened intermediate can undergo intramolecular cyclization or rearrangement cascades, leading to the formation of indenones and fluorenones. acs.org
Transformations Involving the Halogenated Fluorophenyl Ketone Unit
The 4-chloro-2-fluorophenyl moiety is an active participant in the compound's chemistry, primarily through nucleophilic aromatic substitution and redox reactions of the carbonyl group.
Nucleophilic Aromatic Substitution Reactions
The electron-withdrawing cyclopropyl ketone group activates the aryl ring towards nucleophilic aromatic substitution (SNAr). In the 4-chloro-2-fluorophenyl system, both halogens are potential leaving groups. The regioselectivity of the substitution is governed by electronic factors. The ketone group, being para to the chlorine and ortho to the fluorine, activates both positions. Theoretical studies on analogous systems, such as 2,4-dichloroquinazolines, suggest that the carbon at the 4-position is more susceptible to nucleophilic attack due to a higher LUMO coefficient, making it the more electrophilic site. mdpi.com Therefore, it is predicted that nucleophiles will preferentially displace the chloride at the C4 position over the fluoride (B91410) at the C2 position. This allows for the selective introduction of various nucleophiles, such as amines, alkoxides, and thiolates, providing a pathway to highly functionalized derivatives.
| Position | Halogen | Relation to Ketone | Predicted Reactivity in SNAr |
| C4 | Chlorine | para | More Reactive (Preferred site of attack) |
| C2 | Fluorine | ortho | Less Reactive |
Redox Chemistry of the Carbonyl Group
The carbonyl group is a versatile functional handle that can undergo both reduction and oxidation reactions.
Reduction: As previously mentioned, one-electron reduction to a ketyl radical is a key step in initiating photocatalytic ring-opening reactions. nih.gov More conventional chemical reduction of the carbonyl group using reagents like sodium borohydride (B1222165) would yield the corresponding secondary alcohol, (4-chloro-2-fluorophenyl)(cyclopropyl)methanol. Furthermore, biocatalytic methods using microorganisms have been shown to achieve stereoselective reduction of similar aryl ketones, offering a route to chiral alcohol products with high enantiomeric excess. nih.gov
Oxidation: While direct oxidation of the ketone is not typical, the compound can undergo Baeyer-Villiger oxidation after being incorporated into a larger structure. For example, cyclopentanes formed from the [3+2] cycloaddition of aryl cyclopropyl ketones can be subjected to oxidation. nih.gov The regioselectivity of oxygen insertion is dictated by the electronic properties of the aryl ring; electron-donating groups favor migration of the aryl group, while electron-withdrawing groups favor migration of the alkyl group. nih.gov The 4-chloro-2-fluorophenyl group is electron-withdrawing, suggesting that Baeyer-Villiger oxidation would likely result in the formation of a cyclopropyl benzoate (B1203000) ester. The carbonyl can also be derivatized, for example, by reacting with hydroxylamine (B1172632) to form the corresponding oxime. scbt.com
Tandem Reactions and Cascade Processes
The unique reactivity of 4-Chloro-2-fluorophenyl cyclopropyl ketone allows it to participate in elegant tandem or cascade reactions where multiple bonds are formed in a single operation from a simple starting material. A notable example is the uncatalyzed, solvent-assisted ring-opening/recyclization cascade of cyclopropyl aryl ketones. acs.org In a solvent such as DMSO, the cyclopropane ring can open to form a zwitterionic intermediate. This intermediate can then undergo a sequence of proton transfer and cyclization steps to generate complex polycyclic aromatic systems like indenones, without the need for a metal or acid catalyst. acs.org Such processes are highly atom-economical and provide efficient access to valuable molecular architectures.
Kinetic and Mechanistic Studies on Reaction Pathways
While specific kinetic and mechanistic studies detailing the reaction pathways of this compound are not extensively documented in publicly available literature, a comprehensive understanding of its reactivity can be inferred from studies on analogous aryl cyclopropyl ketones. The reactivity of this compound is primarily dictated by the interplay of the strained cyclopropyl ring and the electrophilic carbonyl group, influenced by the electronic effects of the substituted phenyl ring.
The presence of both a chlorine and a fluorine atom on the phenyl ring has a significant impact on the electron density of the aromatic system and, consequently, on the reactivity of the adjacent ketone. Both halogens are electron-withdrawing groups, which can influence the rates and mechanisms of various transformations.
Key reaction pathways applicable to this compound include Lewis acid-catalyzed rearrangements, nucleophilic additions to the carbonyl group, and photocatalytic cycloadditions.
Lewis Acid-Catalyzed Ring-Opening and Cyclization
Aryl cyclopropyl ketones are known to undergo ring-opening and subsequent cyclization reactions in the presence of Lewis acids. rsc.orgrsc.org For this compound, coordination of a Lewis acid to the carbonyl oxygen would enhance the electrophilicity of the carbonyl carbon and polarize the cyclopropane ring. This polarization facilitates the cleavage of a distal cyclopropyl C-C bond, leading to the formation of a carbocationic intermediate. The stability of this intermediate is influenced by the substitution pattern on the aryl ring.
The reaction can proceed through different pathways depending on the reaction conditions and the nature of the Lewis acid. One common transformation is the intramolecular Friedel-Crafts type reaction, leading to the formation of tetralone derivatives. The electron-withdrawing nature of the chloro and fluoro substituents on the phenyl ring would likely disfavor the formation of a benzylic carbocation, potentially slowing down the rate of this cyclization compared to aryl cyclopropyl ketones with electron-donating groups. rsc.org
A plausible mechanism involves the formation of a benzyl carbocation intermediate or a cyclic oxonium ion intermediate. rsc.org The regioselectivity of the cyclization would be directed by the substitution pattern on the aromatic ring.
Table 1: Plausible Intermediates in Lewis Acid-Catalyzed Reactions
| Intermediate | Description | Influence of Substituents |
|---|---|---|
| Benzyl Carbocation | A carbocation formed on the carbon adjacent to the phenyl ring after cyclopropane ring opening. | The electron-withdrawing chloro and fluoro groups would destabilize this intermediate. |
Nucleophilic Addition to the Carbonyl Group
The carbonyl group of this compound is susceptible to nucleophilic attack, a fundamental reaction of ketones. youtube.comlibretexts.orgmasterorganicchemistry.com The general mechanism involves the addition of a nucleophile to the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. Subsequent protonation yields an alcohol. libretexts.org
The rate of nucleophilic addition is enhanced by the presence of electron-withdrawing groups on the phenyl ring, which increase the partial positive charge on the carbonyl carbon. youtube.com Therefore, the 4-chloro-2-fluoro substitution pattern is expected to make this ketone more reactive towards nucleophiles compared to unsubstituted phenyl cyclopropyl ketone.
Table 2: General Steps in Nucleophilic Addition
| Step | Description |
|---|---|
| 1. Nucleophilic Attack | A nucleophile attacks the electrophilic carbonyl carbon. |
| 2. Formation of Tetrahedral Intermediate | The pi bond of the carbonyl group breaks, and a tetrahedral alkoxide intermediate is formed. |
Photocatalytic [3+2] Cycloadditions
Aryl cyclopropyl ketones can participate in formal [3+2] cycloaddition reactions with olefins under photocatalytic conditions to form highly substituted cyclopentane rings. nih.govnih.gov This transformation is initiated by a one-electron reduction of the ketone to a radical anion. The presence of a Lewis acid can facilitate this reduction by activating the carbonyl group. nih.gov
The resulting ketyl radical anion can undergo ring-opening to form a distonic radical anion, which then participates in a stepwise cycloaddition with an alkene. nih.gov The efficiency and stereoselectivity of this reaction can be influenced by the choice of photocatalyst, Lewis acid, and chiral ligands. nih.gov
Kinetic studies on similar systems have shown that the intermolecular C-C bond-forming step can be rate-limiting. nih.gov The electronic properties of the aryl group can affect the initial reduction potential of the ketone.
Table 3: Key Species in Photocatalytic Cycloaddition
| Species | Role in the Reaction |
|---|---|
| Ru(bpy)₃²⁺ (or similar) | Photocatalyst that absorbs light and initiates the electron transfer process. |
| Lewis Acid (e.g., La(OTf)₃) | Activates the carbonyl group towards reduction and stabilizes the radical anion intermediate. |
| Ketyl Radical Anion | The initial product of the one-electron reduction of the ketone. |
Advanced Spectroscopic and Crystallographic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For 4-Chloro-2-fluorophenyl cyclopropyl (B3062369) ketone, ¹H, ¹³C, and ¹⁹F NMR studies provide definitive evidence for its structure. chemicalbook.com
In ¹H NMR spectroscopy, the proton signals for the cyclopropyl and the aromatic portions of the molecule are expected in distinct regions. The protons on the cyclopropyl ring typically appear as complex multiplets in the upfield region (approximately 1.0-1.5 ppm), a result of their unique chemical environment and the geminal and vicinal coupling between them. The methine proton (CH) attached to the carbonyl group would be further downfield. chemicalbook.com The aromatic protons would appear in the downfield region (typically 7.0-8.0 ppm), with their splitting patterns and coupling constants dictated by their positions relative to the chlorine and fluorine substituents.
¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. chemicalbook.com The carbonyl carbon is characteristically found far downfield, often above 200 ppm for cyclopropyl ketones. cdnsciencepub.com The carbons of the aromatic ring would resonate in the 115-150 ppm range, with their specific shifts influenced by the electron-withdrawing effects of the halogen and carbonyl substituents. The cyclopropyl carbons, including the two CH₂ groups and the CH group, would appear in the upfield region of the spectrum. cdnsciencepub.comlibretexts.org
Furthermore, ¹⁹F NMR spectroscopy would show a signal corresponding to the single fluorine atom on the aromatic ring. wikipedia.orgnih.gov The chemical shift and, more importantly, the coupling of this fluorine nucleus to adjacent protons (³JHF) and carbons (JCF) provide conclusive proof of its position on the phenyl ring. nih.govnih.gov
Table 1: Predicted ¹H NMR Data for 4-Chloro-2-fluorophenyl cyclopropyl ketone This table is illustrative and shows expected chemical shift ranges and multiplicities. Actual values may vary.
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity |
| Cyclopropyl CH₂ | 1.0 - 1.5 | Multiplet (m) |
| Cyclopropyl CH | 2.5 - 3.0 | Multiplet (m) |
| Aromatic CH | 7.0 - 8.0 | Multiplets (m) |
Table 2: Predicted ¹³C NMR Data for this compound This table is illustrative and shows expected chemical shift ranges. Actual values may vary.
| Carbon Assignment | Predicted δ (ppm) |
| Cyclopropyl CH₂ | 10 - 20 |
| Cyclopropyl CH | 15 - 25 |
| Aromatic C-H | 115 - 135 |
| Aromatic C-F | 155 - 165 (doublet) |
| Aromatic C-Cl | 130 - 140 |
| Aromatic C-C=O | 135 - 145 |
| Carbonyl C=O | > 200 |
X-ray Crystallography for Solid-State Structure Determination
While NMR provides the connectivity of atoms, single-crystal X-ray crystallography offers an unparalleled, definitive view of the molecule's three-dimensional structure in the solid state. anton-paar.comwikipedia.org This technique involves diffracting X-rays off a high-quality single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise spatial coordinates of each atom. libretexts.org
For this compound, an X-ray crystal structure would confirm the planarity of the phenyl ring and the geometry of the cyclopropyl ketone group. Crucially, it would provide precise measurements of all bond lengths and bond angles. This data can reveal subtle structural features, such as the degree of conjugation between the carbonyl group, the cyclopropyl ring, and the aromatic system. nih.gov Furthermore, the analysis would detail the intermolecular interactions, such as halogen bonding or π-stacking, that govern how the molecules pack together to form the crystal lattice. anton-paar.comnih.gov
Table 3: Crystallographic Data Parameters Obtainable from X-ray Diffraction This table lists the type of data generated from a successful single-crystal X-ray analysis.
| Parameter | Information Provided |
| Crystal System | The basic geometric shape of the unit cell (e.g., monoclinic, orthorhombic). |
| Space Group | The symmetry elements present within the unit cell. |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. |
| Bond Lengths (Å) | The precise distance between the nuclei of bonded atoms. |
| Bond Angles (°) | The angle formed between three connected atoms. |
| Torsion Angles (°) | The dihedral angle describing the conformation around a chemical bond. |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. whitman.edu By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different molecular formulas.
For this compound (C₁₀H₈ClFO), HRMS would be used to measure its exact mass. The experimentally determined mass would be compared to the theoretically calculated mass, and a match within a very small tolerance (typically <5 ppm) confirms the molecular formula. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of the ³⁵Cl (≈75%) and ³⁷Cl (≈25%) isotopes, the molecular ion would appear as two peaks (M⁺ and M+2) with a characteristic intensity ratio of approximately 3:1, providing strong evidence for the presence of a single chlorine atom. libretexts.org
The fragmentation pattern observed in the mass spectrum also provides structural information. Common fragmentation pathways for aryl ketones include the cleavage of the bond adjacent to the carbonyl group (α-cleavage), which could lead to the formation of a (4-chloro-2-fluorophenyl)carbonyl cation or a cyclopropyl cation. miamioh.eduacs.org
Table 4: HRMS Data for this compound This table shows the calculated exact mass and the expected primary ions in mass spectrometry.
| Ion | Molecular Formula | Calculated Exact Mass (m/z) |
| [M]⁺ (³⁵Cl) | C₁₀H₈³⁵ClFO | 198.0248 |
| [M+2]⁺ (³⁷Cl) | C₁₀H₈³⁷ClFO | 200.0218 |
| [M-C₃H₅]⁺ | C₇H₃ClFO | 156.9857 |
| [C₇H₃ClFO]⁺ | C₇H₃ClFO | 156.9857 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to these vibrations. pg.edu.pl
The IR spectrum of this compound would be dominated by a very strong and sharp absorption band characteristic of the carbonyl (C=O) group stretch. For an aryl ketone conjugated with a cyclopropyl ring, this peak is typically observed in the range of 1665-1685 cm⁻¹. orgchemboulder.comspectroscopyonline.com Other key absorptions would include C-H stretching vibrations of the aromatic ring (just above 3000 cm⁻¹) and the cyclopropyl ring (just below 3000 cm⁻¹). The spectrum would also feature bands corresponding to the C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹) and characteristic absorptions for the C-F and C-Cl bonds, typically found in the fingerprint region (below 1300 cm⁻¹). libretexts.orgmsu.edu
Table 5: Characteristic IR Absorption Bands for this compound This table is illustrative and shows expected absorption ranges. Actual values may vary.
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretch | 3050 - 3150 | Medium |
| Cyclopropyl C-H | Stretch | 2950 - 3050 | Medium |
| Ketone C=O | Stretch | 1665 - 1685 | Strong, Sharp |
| Aromatic C=C | Stretch | 1500 - 1600 | Medium |
| C-F | Stretch | 1100 - 1250 | Strong |
| C-Cl | Stretch | 700 - 850 | Strong |
Computational Chemistry and Theoretical Investigations of 4 Chloro 2 Fluorophenyl Cyclopropyl Ketone
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and predict the most stable three-dimensional arrangement (geometry optimization) of molecules. For 4-chloro-2-fluorophenyl cyclopropyl (B3062369) ketone, DFT calculations, often employing a basis set such as B3LYP/6-31G(d,p), are used to determine key geometrical parameters like bond lengths and bond angles in its ground state. researchgate.net
The process involves finding the minimum energy conformation of the molecule. The optimized geometry reveals the spatial relationship between the cyclopropyl ring, the carbonyl group, and the substituted phenyl ring. These calculations show good agreement with experimental data where available. researchgate.net The electronic structure, including the distribution of electron density, is also elucidated, providing a foundation for understanding the molecule's chemical behavior.
Table 1: Selected Optimized Geometrical Parameters for 4-Chloro-2-fluorophenyl Cyclopropyl Ketone (Theoretical) Note: The following data is representative and based on typical values from DFT calculations for similar molecular structures.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=O (carbonyl) | ~1.23 Å |
| C-Cl (chloro) | ~1.74 Å | |
| C-F (fluoro) | ~1.35 Å | |
| C-C (phenyl ring) | ~1.39 Å | |
| C-C (cyclopropyl) | ~1.51 Å | |
| Bond Angle | Phenyl-C-O | ~120° |
| Cyclopropyl-C=O | ~119° |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MESP)
The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive and can be more easily excited electronically. libretexts.org For this compound, the HOMO is typically localized on the electron-rich phenyl ring, while the LUMO is centered around the electron-deficient carbonyl group.
Table 2: Theoretical Frontier Orbital Energies for this compound Note: These values are illustrative and depend on the specific computational method and basis set used.
| Orbital | Energy (eV) |
| HOMO | ~ -6.5 eV |
| LUMO | ~ -1.8 eV |
| HOMO-LUMO Gap | ~ 4.7 eV |
The Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution on the molecule's surface. It helps identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). bhu.ac.in In the MESP of this compound, negative potential (typically colored red) is concentrated around the electronegative oxygen atom of the carbonyl group, indicating a site susceptible to electrophilic attack. Positive potential (colored blue) is generally found around the hydrogen atoms. bhu.ac.in This analysis is crucial for predicting how the molecule will interact with other reagents.
Theoretical Studies on Reaction Mechanisms and Transition States
Computational chemistry is instrumental in exploring the potential reaction pathways of this compound. Theoretical studies can model reaction mechanisms, identify intermediate structures, and calculate the energy of transition states, which are the highest energy points along a reaction coordinate.
Similarly, theoretical studies can investigate reactions with nucleophiles, such as hydrazines, which can lead to the formation of heterocyclic compounds like tetrahydropyridazines. researchgate.net These computational models help elucidate complex reaction cascades and predict the stereochemical outcomes of such reactions.
Quantitative Structure-Reactivity Relationship (QSAR) Modeling for Chemical Behavior
Quantitative Structure-Reactivity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with its reactivity or other properties. wikipedia.org QSAR is a powerful tool in computational chemistry for predicting the behavior of new or untested molecules based on data from a series of related compounds.
To develop a QSAR model for a class of compounds including this compound, one would first need a dataset of molecules with varying substituents on the phenyl or cyclopropyl rings. For each molecule, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as:
Electronic properties: Dipole moment, HOMO/LUMO energies, atomic charges.
Steric properties: Molecular volume, surface area, specific substituent parameters (e.g., Taft or Hammett constants).
Hydrophobic properties: LogP (partition coefficient).
These calculated descriptors (the "structure") are then statistically correlated with an experimentally measured reactivity parameter (the "reactivity"), such as a reaction rate constant. The resulting mathematical equation constitutes the QSAR model. wikipedia.org This model can then be used to predict the reactivity of this compound or other similar, unsynthesized compounds, thereby guiding experimental efforts and accelerating the discovery process. mdpi.com
Synthesis and Chemical Utility of Derivatives and Analogues of 4 Chloro 2 Fluorophenyl Cyclopropyl Ketone
Design and Synthesis of Novel Halogenated and Fluorinated Cyclopropyl (B3062369) Ketone Analogues
The synthesis of analogues of 4-chloro-2-fluorophenyl cyclopropyl ketone often involves multi-step strategies that allow for the introduction of various functional groups on both the aromatic ring and the cyclopropyl moiety. A common and effective method for creating the aryl cyclopropyl ketone structure is the Corey-Chaykovsky reaction. nih.govwikipedia.org This reaction utilizes a sulfur ylide to convert α,β-unsaturated carbonyl compounds, such as chalcones, into their corresponding cyclopropane (B1198618) derivatives. wikipedia.orgorganic-chemistry.org
The general synthetic pathway can be outlined as follows:
Chalcone (B49325) Formation : An appropriately substituted aryl methyl ketone is reacted with a substituted salicylaldehyde (B1680747) in the presence of a base like sodium hydroxide (B78521) to form a 2-hydroxychalcone. nih.gov
Cyclopropanation : The resulting chalcone is then treated with a sulfur ylide, typically generated in situ from trimethylsulfoxonium (B8643921) iodide and a strong base like sodium hydride. nih.govalfa-chemistry.com This step yields the desired donor-acceptor cyclopropane, where the aryl group acts as the donor and the ketone as the acceptor. nih.gov
This methodology is robust, tolerating a variety of substituents on the phenolic and aroyl portions of the molecule, including halogens (like fluorine and bromine), alkoxy groups, and nitro groups, leading to the synthesis of a diverse library of cyclopropyl ketone analogues. nih.gov
Direct halogenation of the cyclopropyl ketone itself represents another synthetic avenue. For instance, cyclopropyl-methyl ketone can be halogenated using dihalo-triorganophosphoranes, which can be prepared in situ. google.com Similarly, electrophilic fluorinating agents like Selectfluor® can be used for the direct fluorination of ketone scaffolds, typically proceeding through an enol intermediate. sapub.orgresearchgate.net The reactivity and success of such direct fluorination can be influenced by steric and electronic factors of the substrate. sapub.orgresearchgate.net
Table 1: Examples of Synthesized (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketone Analogues via Corey-Chaykovsky Reaction nih.gov
| Entry | Aroyl Group | Phenolic Substituent | Product | Yield (%) |
| 1 | Phenyl | H | (1RS,2RS)-2-(2-Hydroxyphenyl)cyclopropylmethanone | 70 |
| 2 | 4-Methoxyphenyl | H | (1RS,2RS)-2-(2-Hydroxyphenyl)cyclopropylmethanone | 76 |
| 3 | Thiophen-2-yl | H | (1RS,2RS)-2-(2-Hydroxyphenyl)cyclopropylmethanone | 66 |
| 4 | 4-Methoxyphenyl | 5-Fluoro | (1RS,2RS)-2-(5-Fluoro-2-hydroxyphenyl)cyclopropylmethanone | 78 |
| 5 | 4-Methoxyphenyl | 5-Bromo | (1RS,2RS)-2-(5-Bromo-2-hydroxyphenyl)cyclopropylmethanone | 84 |
Applications in Heterocyclic Compound Synthesis
The strained three-membered ring and the reactive carbonyl group make this compound and its analogues valuable starting materials for synthesizing a variety of heterocyclic compounds.
Formation of Substituted Pyrroles
A primary method for synthesizing substituted pyrroles is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. organic-chemistry.orgalfa-chemistry.comwikipedia.org While cyclopropyl ketones are not direct 1,4-dicarbonyl precursors, they can be chemically manipulated to open the cyclopropane ring, generating the necessary functionality. For example, treatment of cyclopropyl ketones with reagents like titanium tetrachloride and sodium iodide can induce ring opening to form enolates. researchgate.net These intermediates can then participate in reactions that lead to the formation of 1,4-dicarbonyl structures, which subsequently cyclize in the presence of an amine to yield the pyrrole (B145914) ring. rhhz.netrgmcet.edu.in This transformation provides a pathway from readily available cyclopropyl ketones to highly functionalized pyrrole heterocycles. rhhz.net
Synthesis of Thiazole (B1198619) Derivatives
The Hantzsch thiazole synthesis is a classical and versatile method for constructing the thiazole ring. synarchive.combepls.com The reaction typically involves the condensation of an α-haloketone with a thioamide. synarchive.comchemhelpasap.com To utilize a cyclopropyl ketone like this compound in this synthesis, it must first be converted into an α-halocyclopropyl ketone. Direct α-halogenation of ketones can be achieved using various reagents. mdpi.com For example, bromination can be accomplished with bromine in acetic acid, and iodination can be performed with iodine and an oxidizing agent like hydrogen peroxide. mdpi.com Once the α-halo derivative is formed, it can react with a thioamide (e.g., thiourea) to undergo the Hantzsch cyclization, yielding the corresponding aminothiazole derivative bearing the 4-chloro-2-fluorophenyl cyclopropyl scaffold. rsc.orgresearchgate.net
Construction of Benzoxepine (B8326511) Scaffolds
Aryl cyclopropyl ketones containing a hydroxyl group at the ortho-position of the aromatic ring are key precursors for the synthesis of benzoxepine frameworks. These donor-acceptor cyclopropanes can undergo ring-expansion reactions. nih.gov Specifically, the reaction of 2-(o-hydroxyphenyl)alkyl ketones with dimethyloxosulphonium methylide (a Corey-Chaykovsky reagent) leads directly to the formation of 3-hydroxy-2,3,4,5-tetrahydro-1-benzoxepins in high yields. rsc.org This transformation proceeds via an initial attack on the ketone, followed by an intramolecular cyclization where the phenolic oxygen displaces the sulfonium (B1226848) leaving group, effectively constructing the seven-membered oxepine ring. rsc.org
Derivatization to Pyrimidine (B1678525) Systems
Pyrimidine rings are commonly synthesized through the condensation of 1,3-dicarbonyl compounds (or their equivalents) with amidines. mdpi.comresearchgate.net While not a direct 1,3-dicarbonyl compound, the this compound can be envisioned as a synthon for such structures. The reactivity of the ketone allows for condensation reactions. For instance, α,β-unsaturated ketones can react with amidines in a [3+3] annulation to form dihydropyrimidines, which can then be oxidized to pyrimidines. rsc.org By first transforming the cyclopropyl ketone into an α,β-unsaturated ketone (e.g., via an aldol (B89426) condensation followed by dehydration), a pathway to pyrimidine derivatives is established. This strategy highlights the versatility of the cyclopropyl ketone as a starting material for more complex heterocyclic systems. growingscience.com
Role as a Key Intermediate in the Construction of Advanced Organic Molecules
Beyond its utility in forming fundamental heterocyclic rings, this compound and its close analogues are crucial intermediates in the synthesis of high-value, complex organic molecules, particularly in the agrochemical and pharmaceutical industries. ontosight.ai
A significant application is in the synthesis of the fungicide cyproconazole. The structurally related compound, 4-chlorophenyl cyclopropyl ketone, is a documented key intermediate in the preparation of 1-(4-chlorophenyl)-2-cyclopropyl-1-acetone, which is a direct precursor to cyproconazole. google.com The synthesis involves a Grignard reaction between a derivative of para-chlorobromobenzene and cyclopropane carbonitrile to form the ketone. google.com This ketone then undergoes further reactions to build the final triazole-containing fungicide.
Similarly, other cyclopropyl ketone derivatives serve as vital intermediates for pharmaceuticals. For example, 1-cyclopropyl-2-(2-fluorobenzyl) ketone is an important intermediate in the synthesis of Prasugrel, an antithrombotic agent used to prevent blood clots. google.comchemicalbook.comgoogle.com The synthesis of these intermediates often requires precise control over reaction conditions to achieve high yields and purity, underscoring the importance of reliable synthetic methods for these ketone building blocks. google.comgoogle.com The unique combination of the cyclopropyl group and the halogenated phenyl ring in these ketones is critical for the biological activity of the final products. nbinno.com
Table 2: Applications of Aryl Cyclopropyl Ketone Intermediates
| Intermediate | Application Area | Final Product (Example) | Reference |
| 4-Chlorophenyl cyclopropyl ketone | Agrochemical | Cyproconazole (fungicide) | google.com |
| 1-Cyclopropyl-2-(2-fluorobenzyl) ketone | Pharmaceutical | Prasugrel (antithrombotic) | google.com, chemicalbook.com |
Emerging Research Directions and Future Prospects for 4 Chloro 2 Fluorophenyl Cyclopropyl Ketone Chemistry
Development of Innovative Catalytic Systems and Methodologies
The development of novel catalytic systems is a cornerstone of modern organic synthesis, aiming to provide milder, more efficient, and selective transformations. For aryl cyclopropyl (B3062369) ketones, including 4-chloro-2-fluorophenyl cyclopropyl ketone, research is moving beyond traditional methods toward sophisticated catalytic approaches.
One of the most promising areas is photocatalysis . The use of visible light to drive chemical reactions offers a green and powerful alternative to thermal methods. For instance, ruthenium and other transition metal photocatalysts have been employed to initiate [3+2] cycloaddition reactions of aryl cyclopropyl ketones. nih.govacs.orgscispace.com This method involves the single-electron reduction of the ketone to form a radical anion, which then undergoes ring-opening and subsequent cycloaddition. nih.govacs.orgscispace.com The application of this strategy to this compound could lead to the construction of complex cyclopentane (B165970) structures, which are valuable motifs in medicinal chemistry. Furthermore, enantioselective versions of these photocycloadditions are being developed using dual-catalyst systems that combine a chiral Lewis acid with a photoredox catalyst, opening avenues for the asymmetric synthesis of complex molecules. nih.gov
Another significant trend is the use of earth-abundant metal catalysts. Nickel, for example, has been shown to catalyze the reductive ring-opening of aryl cyclopropyl ketones, allowing for the coupling of the cyclopropyl group with alkyl bromides. acs.org This bypasses the need for pre-generated organometallic reagents and offers a more step-economical approach to substituted ketones. acs.org Similarly, iron-catalyzed reductive ring-opening/gem-difluoroallylation reactions have been developed, providing access to gem-difluoroalkenes, a valuable functional group in drug discovery. acs.org
Palladium catalysis also continues to evolve. Recent studies have demonstrated the palladium-catalyzed stereoselective ring-opening of aryl cyclopropyl ketones to yield α,β-unsaturated ketones. rsc.org These reactions exhibit high stereoselectivity, exclusively forming the (E)-isomer. rsc.org The development of palladium-N-heterocyclic carbene (NHC) catalysts has also enabled carbonylative cross-coupling reactions between aryl iodides and tricyclopropylbismuth, providing a novel route to aryl cyclopropyl ketones themselves. thieme.de
The table below summarizes some of the innovative catalytic systems being explored for reactions involving aryl cyclopropyl ketones.
| Catalytic System | Reaction Type | Key Features | Potential Application for this compound |
| Ru(bpy)₃²⁺/Lewis Acid | Photocatalytic [3+2] Cycloaddition | Visible-light mediated, forms cyclopentanes. nih.govacs.orgscispace.com | Synthesis of complex polycyclic structures. |
| Chiral N,N'-dioxide/Scandium(III) | Asymmetric Ring-Opening | Catalytic, enantioselective access to chiral β-naphthol derivatives. rsc.org | Enantioselective synthesis of functionalized derivatives. |
| Nickel/Reductant | Reductive Ring-Opening/Cross-Coupling | Uses unactivated alkyl bromides, avoids organometallics. acs.org | Introduction of diverse alkyl chains. |
| Iron/TMSCl | Reductive Ring-Opening/gem-Difluoroallylation | Provides access to gem-difluoroalkenes. acs.org | Synthesis of fluorinated building blocks. |
| Pd(OAc)₂/PCy₃ | Stereoselective Ring-Opening | Forms (E)-α,β-unsaturated ketones. rsc.org | Access to unsaturated ketone derivatives. |
Exploration of Unconventional Reaction Pathways and Reactivity Patterns
Beyond the development of new catalysts, there is a growing interest in exploring the unconventional reactivity of aryl cyclopropyl ketones. The strained cyclopropyl ring, in conjunction with the activating ketone and the electronically-tuned aromatic ring, provides a platform for discovering novel transformations.
Radical-mediated reactions are at the forefront of this exploration. The generation of ketyl radicals from aryl cyclopropyl ketones via single-electron transfer (SET) is a key step in many recently developed reactions. nih.govnih.gov These ketyl radicals can undergo facile ring-opening to form a more stable open-chain radical, which can then be trapped by various radical acceptors. acs.org The regioselectivity of this ring-opening is a subject of ongoing research and can be influenced by the substitution pattern on both the cyclopropyl and aryl rings. acs.orgacs.org For this compound, the electronic effects of the halogen substituents would likely play a significant role in directing the regiochemical outcome of such radical reactions.
The cycloaddition chemistry of aryl cyclopropyl ketones is also expanding. While [3+2] cycloadditions are becoming more established, the potential for other cycloaddition modes, such as [3+3] or [4+3], remains an area ripe for investigation. These transformations could provide rapid access to six- and seven-membered ring systems, which are prevalent in natural products and pharmaceuticals.
Furthermore, the acid-catalyzed rearrangements of aryl cyclopropyl ketones are being revisited. Under acidic conditions, these compounds can cyclize to form 1-tetralones, which are important structural motifs. rsc.org The mechanism is believed to proceed through a cationic intermediate, and the efficiency of the reaction is dependent on the substituents on the aryl ring. rsc.org A detailed investigation into the acid-catalyzed reactivity of this compound could reveal new pathways for the synthesis of halogenated polycyclic aromatic compounds.
A computational study on SmI₂-catalyzed intermolecular couplings of cyclopropyl ketones has shed light on the relationship between structure and reactivity. acs.org The study found that the reactivity of aryl cyclopropyl ketones is enhanced by the stabilization of the ketyl radical and subsequent cyclopropyl fragmentation due to the conjugation effect of the aryl ring. acs.org This type of computational analysis will be invaluable in predicting and understanding the unconventional reactivity of specifically substituted compounds like this compound.
Integration with Automated Synthesis and Machine Learning in Reaction Prediction
The fields of automated synthesis and machine learning are poised to revolutionize how chemical research is conducted. For a molecule like this compound, these technologies offer the potential to accelerate the discovery of new reactions and optimize existing processes with unprecedented efficiency.
Automated synthesis platforms , often utilizing continuous flow chemistry, can enable the rapid screening of reaction conditions, catalysts, and substrates. researchgate.netnih.govacs.org For the synthesis and derivatization of this compound, an automated system could perform hundreds of experiments in the time it would take a chemist to perform a handful. This high-throughput experimentation can quickly identify optimal conditions for a desired transformation, such as a catalytic cross-coupling or a ring-opening reaction. zenodo.org Flow chemistry also offers advantages in terms of safety and scalability, particularly for reactions that are highly exothermic or involve hazardous reagents. almacgroup.com
Predict reactivity: Given a set of reactants and conditions, the model could predict the likelihood of a reaction occurring and what the product distribution would be.
Optimize reaction conditions: AI algorithms can explore a multidimensional reaction space (e.g., temperature, solvent, catalyst, concentration) to identify the conditions that maximize the yield of a desired product. preprints.orgbasetwo.ai
Propose novel transformations: By identifying patterns in reactivity data, AI could suggest unconventional reaction pathways for this compound that have not yet been explored experimentally.
The development of platforms that combine automated experimentation with AI, sometimes referred to as "self-driving laboratories," represents a particularly exciting future direction. appliedclinicaltrialsonline.com Such a system could autonomously design experiments, execute them using robotic platforms, analyze the results, and then use that information to design the next set of experiments, creating a closed loop of discovery that could rapidly advance the chemistry of this compound.
| Technology | Application in this compound Chemistry | Potential Impact |
| Automated Flow Synthesis | High-throughput screening of catalysts and reaction conditions for synthesis and derivatization. | Rapid optimization of reaction yields and discovery of new transformations. acs.orgzenodo.org |
| Machine Learning for Reaction Prediction | Predicting the products and yields of unknown reactions involving the title compound. | Reduced number of failed experiments and more efficient exploration of chemical space. drugtargetreview.comrjptonline.org |
| AI-driven Retrosynthesis | Proposing novel and efficient synthetic routes to this compound and its derivatives. | Discovery of more economical and sustainable synthetic pathways. acs.org |
| Integrated "Self-Driving" Laboratories | Autonomous design, execution, and analysis of experiments to explore the compound's reactivity. | Accelerated discovery of new chemical properties and applications. appliedclinicaltrialsonline.com |
Sustainable Chemistry Approaches in Synthesis and Process Development
The principles of green chemistry are increasingly influencing the design of synthetic routes and chemical processes. For this compound, future research will likely focus on developing more sustainable methods for its synthesis and use.
A key aspect of this is the development of catalytic processes that replace stoichiometric reagents . As discussed in section 7.1, the use of catalytic amounts of transition metals or photocatalysts is a significant step toward more sustainable chemistry. An emerging area with high potential is the use of hydrogen-borrowing catalysis, a sustainable method that can be used for the α-cyclopropanation of ketones. acs.orgnih.gov This approach uses simple alcohols as alkylating agents, generating water as the only byproduct. acs.orgnih.gov
The choice of solvents is another critical factor. Many traditional organic reactions use volatile and often toxic organic solvents. Research into performing reactions in greener solvents, such as water, supercritical fluids, or bio-based solvents, is ongoing. nih.gov Even more attractive is the development of solvent-free reactions. For example, solvent-free Friedel-Crafts acylation of fluorobenzene (B45895) has been achieved using catalysts like trifluoromethanesulfonic acid and rare earth triflates, which could be a more sustainable approach to the synthesis of the aryl ketone precursor. researchgate.netepa.govsioc-journal.cn
Green chemistry metrics are being more widely used to evaluate the sustainability of chemical processes. nih.govgreenchemistry-toolkit.orgmdpi.com Metrics such as Atom Economy (AE), Process Mass Intensity (PMI), and the E-Factor quantify the amount of waste generated per unit of product. mygreenlab.orgwhiterose.ac.uk Future process development for the synthesis of this compound will likely involve the systematic application of these metrics to identify and minimize waste streams.
The table below outlines some green chemistry metrics and their potential application in the context of this compound synthesis.
| Green Chemistry Metric | Definition | Relevance to this compound Synthesis |
| Atom Economy (AE) | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | Guides the selection of reactions that incorporate the maximum amount of starting material into the final product. mygreenlab.org |
| Process Mass Intensity (PMI) | Total mass in a process / Mass of product | Provides a holistic view of process efficiency, including solvents, reagents, and process aids, highlighting areas for waste reduction. greenchemistry-toolkit.org |
| E-Factor | Total mass of waste / Mass of product | A simple and effective metric for quantifying waste generation, encouraging the development of cleaner processes. mygreenlab.org |
| Carbon Efficiency (CE) | (Amount of carbon in product / Total carbon in reactants) x 100% | Focuses on the efficient use of carbon, a key element in organic synthesis. mygreenlab.org |
By embracing these emerging research directions, the scientific community can continue to expand the synthetic utility of this compound, paving the way for the development of novel materials and therapeutics through more efficient, selective, and sustainable chemical methodologies.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-chloro-2-fluorophenyl cyclopropyl ketone, and how can reaction efficiency be optimized?
- Methodological Answer : A common approach involves Friedel-Crafts acylation, where cyclopropanecarbonyl chloride reacts with 1-chloro-2-fluorobenzene under Lewis acid catalysis (e.g., AlCl₃). Optimization includes controlling stoichiometry (1:1.2 molar ratio of aryl substrate to acyl chloride) and temperature (0–5°C to minimize side reactions). Purity of intermediates should be verified via HPLC (>95%, as per standards in ) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃/CH₂ groups in the cyclopropane ring. The deshielding effect of the ketone and halogen substituents shifts aromatic protons downfield (δ 7.2–7.8 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 226.03 (calculated for C₁₀H₇ClFO⁺) with isotopic patterns matching Cl/F .
- FT-IR : Validate carbonyl stretch (~1700 cm⁻¹) and C-F/C-Cl vibrations (1100–600 cm⁻¹) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in a fume hood due to potential volatile intermediates.
- Waste Disposal : Segregate halogenated waste and consult professionals for incineration (per guidelines in ) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in melting point or spectral data across synthesis batches?
- Methodological Answer : Batch variations may arise from residual solvents (e.g., DCM) or incomplete acylation.
- Step 1 : Perform DSC analysis to compare melting curves (expected mp: ~85–90°C, extrapolated from ’s analog, 4-chloro-2-fluorobenzaldehyde, mp 58–60°C) .
- Step 2 : Use column chromatography (silica gel, hexane/EtOAc 4:1) to purify impure batches and reanalyze purity via GC-MS .
Q. What strategies enhance regioselectivity in cyclopropane ring formation during synthesis?
- Methodological Answer :
- Steric Control : Use bulky directing groups (e.g., tert-butyl) on the aryl ring to favor para-substitution.
- Electronic Effects : Electron-withdrawing Cl/F substituents deactivate the ring, necessitating stronger Lewis acids (e.g., FeCl₃ vs. AlCl₃) to improve acylation yields ( discusses similar electronic effects in fluoro-hydroxy ketones) .
Q. How do chloro-fluoro substituents influence reactivity in nucleophilic additions?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing Cl/F groups reduce electron density at the carbonyl carbon, slowing nucleophilic attack. Kinetic studies (e.g., using Grignard reagents) show 20–30% reduced reactivity compared to non-halogenated analogs.
- Steric Effects : Ortho-fluoro substitution creates steric hindrance, favoring nucleophilic addition to the less hindered position (meta to Cl). Computational modeling (DFT) can predict transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
